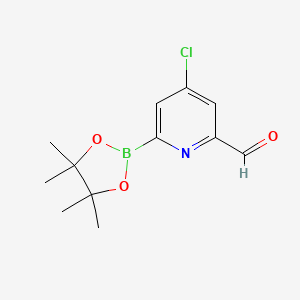
(4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester typically involves the borylation of 4-chloro-6-formylpyridine. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2Pin2) as the boron source and a palladium catalyst . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) and solvents (e.g., water, methanol).
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester is used as a building block in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures .
Biology and Medicine
This compound is also explored for its potential in medicinal chemistry. The biaryl structures formed through its reactions are often found in biologically active molecules, including pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its ability to form stable carbon-carbon bonds makes it a key component in various manufacturing processes .
Mécanisme D'action
The primary mechanism of action for (4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. The process includes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . The boronic ester group acts as a nucleophile, transferring an organic group to the palladium center, which then couples with an electrophilic organic halide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(4-Chloro-6-formylpyridin-2-YL)boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the chloro and formyl groups allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H15BClNO3 |
|---|---|
Poids moléculaire |
267.52 g/mol |
Nom IUPAC |
4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)10-6-8(14)5-9(7-16)15-10/h5-7H,1-4H3 |
Clé InChI |
QRTSONZNDDCBTD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















